1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride
Overview
Description
1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C20H23ClN2O It is a piperidine derivative, characterized by the presence of a benzyl group, a methoxyphenyl group, and a carbonitrile group
Preparation Methods
The synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihalide under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Addition of the Methoxyphenyl Group: The methoxyphenyl group is added through a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and a suitable catalyst.
Formation of the Carbonitrile Group: The carbonitrile group is introduced by reacting the intermediate compound with a cyanating agent, such as sodium cyanide, under controlled conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow processes to ensure consistency and scalability.
Chemical Reactions Analysis
1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, using reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, aluminum chloride), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride can be compared with other piperidine derivatives, such as:
1-Benzyl-4-(4-methylphenyl)piperidine: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical and biological properties.
4-(4-Methoxyphenyl)piperidine: Lacks the benzyl and carbonitrile groups, resulting in a simpler structure with distinct reactivity.
1-Benzyl-4-oxo-3-piperidinecarboxylate: Contains an oxo group and a carboxylate group, offering different synthetic and application potentials.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.ClH/c1-23-19-9-7-18(8-10-19)20(16-21)11-13-22(14-12-20)15-17-5-3-2-4-6-17;/h2-10H,11-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGFYSAFIZZVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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